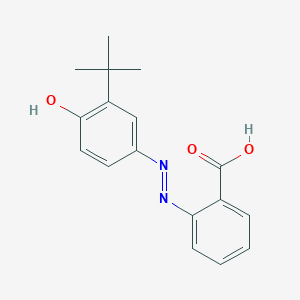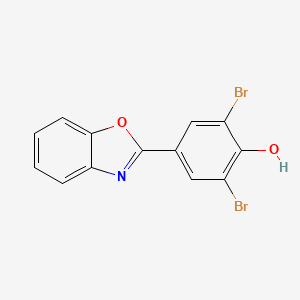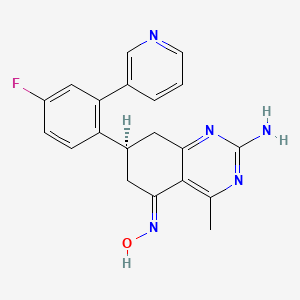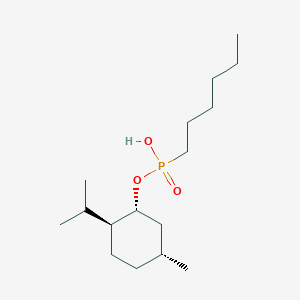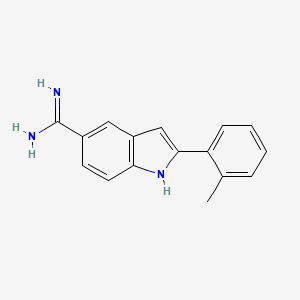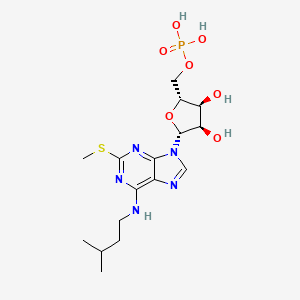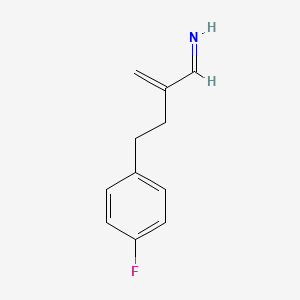![molecular formula C20H14N2O2 B10756679 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid](/img/structure/B10756679.png)
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is an organic compound belonging to the class of phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a halogenated pyrrolo[2,3-b]pyridine.
Attachment of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of fibroblast growth factor receptors, which play a role in cancer progression.
Materials Science: The compound’s polycyclic aromatic structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Research: It is used in studies related to cell signaling pathways and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-benzoic acid: Another compound with a similar core structure but different substituents.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: A related compound with an amine group instead of a carboxylic acid.
Uniqueness
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid is unique due to its specific combination of a phenyl group, a pyrrolo[2,3-b]pyridine core, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)15-8-6-14(7-9-15)18-12-22-19-17(18)10-16(11-21-19)13-4-2-1-3-5-13/h1-12H,(H,21,22)(H,23,24) |
InChI Key |
KSFDVNIKNYXUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC=C3C4=CC=C(C=C4)C(=O)O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



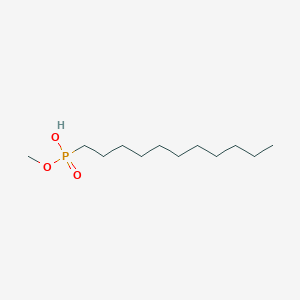
![(8alpha,10alpha,13alpha,17beta)-17-[(4-Hydroxyphenyl)carbonyl]androsta-3,5-diene-3-carboxylic acid](/img/structure/B10756632.png)
![7-[2-Methoxy-1-(methoxymethyl)ethyl]-7H-pyrrolo[3,2-F] quinazoline-1,3-diamine](/img/structure/B10756641.png)
![N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]phenyl}-3-(Trifluoromethyl)benzamide](/img/structure/B10756646.png)
